Cas no 72993-43-2 ((2-Ethyl-1H-imidazol-5-yl)methanol)

(2-Ethyl-1H-imidazol-5-yl)methanol is a heterocyclic alcohol derivative featuring an imidazole core substituted with an ethyl group at the 2-position and a hydroxymethyl group at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes. Its imidazole moiety offers chelating properties, while the hydroxymethyl group enhances reactivity for further functionalization. The structural features of this compound make it valuable for designing biologically active molecules, including enzyme inhibitors and metal ligands. It is typically handled under inert conditions due to potential sensitivity to oxidation. High-purity grades are available for research and industrial applications requiring precise stoichiometric control.
(2-Ethyl-1H-imidazol-5-yl)methanol structure
72993-43-2 structure
Product Name:(2-Ethyl-1H-imidazol-5-yl)methanol
CAS No:72993-43-2
MF:C6H10N2O
MW:126.156401157379
MDL:MFCD06202975
CID:1039457
PubChem ID:12528982
Update Time:2025-05-20

(2-Ethyl-1H-imidazol-5-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (2-Ethyl-1H-imidazol-5-yl)methanol
    • (2-ETHYL-3H-IMIDAZOL-4-YL)-METHANOL
    • (2-ethyl-1(3)H-imidazol-4-yl)-methanol
    • 2-Ethyl-4(5)-hydroxymethyl-imidazol
    • 3-Ethyl-4-hydroxymethylimidazol
    • ANW-70929
    • CTK6D2730
    • SureCN674184
    • SureCN6948633
    • 2-Ethyl-1H-imidazole-5-methanol
    • 72993-43-2
    • AKOS012409155
    • AT15340
    • FTWATMWYBQVYGG-UHFFFAOYSA-N
    • AKOS015842895
    • DTXSID90501450
    • MFCD06202975
    • SCHEMBL674184
    • (2-ethyl-1H-imidazol-4-yl)methanol
    • EN300-1084847
    • DB-335905
    • MDL: MFCD06202975
    • Inchi: 1S/C6H10N2O/c1-2-6-7-3-5(4-9)8-6/h3,9H,2,4H2,1H3,(H,7,8)
    • InChI Key: FTWATMWYBQVYGG-UHFFFAOYSA-N
    • SMILES: OCC1=CN=C(CC)N1

Computed Properties

  • Exact Mass: 126.079312947g/mol
  • Monoisotopic Mass: 126.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 87.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 48.9Ų

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(2-Ethyl-1H-imidazol-5-yl)methanol Suppliers

Amadis Chemical Company Limited
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(CAS:72993-43-2)(2-Ethyl-1H-imidazol-5-yl)methanol
Order Number:A1173160
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:25
Price ($):381.0
Email:sales@amadischem.com

Additional information on (2-Ethyl-1H-imidazol-5-yl)methanol

Introduction to (2-Ethyl-1H-imidazol-5-yl)methanol (CAS No 72993-43-2)

The compound (2-Ethyl-1H-imidazol-5-yl)methanol, identified by the CAS registry number 72993-43-2, is a significant molecule in the field of organic chemistry. This compound belongs to the class of imidazole derivatives, which are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The structure of this molecule consists of an imidazole ring substituted with an ethyl group at the 2-position and a hydroxymethyl group at the 5-position. This unique substitution pattern imparts distinctive chemical and physical properties to the compound.

Recent studies have highlighted the potential of (2-Ethyl-1H-imidazol-5-yl)methanol as a precursor for the synthesis of various bioactive compounds. Researchers have explored its role in the development of new drug candidates targeting specific therapeutic areas such as cancer, inflammation, and infectious diseases. The imidazole ring is known for its ability to form hydrogen bonds and participate in π-interactions, making it a valuable scaffold in drug design.

In terms of synthesis, (2-Ethyl-1H-imidazol-5-yl)methanol can be prepared through various routes, including nucleophilic substitution and cyclization reactions. One common method involves the reaction of an appropriate aldehyde with an amine derivative under acidic conditions to form the imidazole ring. The hydroxymethyl group can then be introduced via reduction or hydroxylation reactions. These methods have been optimized to achieve high yields and purity levels, ensuring the compound's suitability for further applications.

The physical properties of (2-Ethyl-1H-imidazol-5-yl)methanol include a melting point of approximately 105°C and a boiling point around 180°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethanol is moderate, which facilitates its handling during chemical reactions. The compound is also relatively stable under normal storage conditions but should be protected from light and moisture to prevent degradation.

Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of (2-Ethyl-1H-imidazol-5-yl)methanol with greater accuracy. Quantum mechanical calculations have revealed that the hydroxymethyl group introduces electron-donating effects into the imidazole ring, enhancing its nucleophilicity and making it more reactive towards electrophilic species. This insight has been instrumental in designing new synthetic pathways and optimizing reaction conditions.

In addition to its role as an intermediate in organic synthesis, (2-Ethyl-1H-imidazol-5-yl)methanol has shown promise as a chiral auxiliary in asymmetric catalysis. Its chiral centers can be exploited to induce enantioselectivity in various transformations, making it a valuable tool in the synthesis of enantiopure compounds. This application has gained traction in the pharmaceutical industry, where chirality plays a critical role in drug efficacy and safety.

Furthermore, studies on the environmental impact of (2-Ethyl-1H-imidazol

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Amadis Chemical Company Limited
(CAS:72993-43-2)(2-Ethyl-1H-imidazol-5-yl)methanol
A1173160
Purity:99%
Quantity:1g
Price ($):381.0
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